2-Cyclohexyl-6-fluoroquinoline-4-carboxylic acid
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Overview
Description
2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid is an organic compound with the molecular formula C16H16FNO2 and a molecular weight of 273.3 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a fluorinated quinoline derivative, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-6-chloroquinoline-4-carboxylic acid
- 2-cyclohexyl-6-bromoquinoline-4-carboxylic acid
- 2-cyclohexyl-6-iodoquinoline-4-carboxylic acid
Uniqueness
Compared to its analogs, 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16FNO2 |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H16FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,20) |
InChI Key |
XVAMCLSBCVVXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Origin of Product |
United States |
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